molecular formula C24H23N3O2S2 B2575747 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1291868-03-5

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2575747
CAS No.: 1291868-03-5
M. Wt: 449.59
InChI Key: BZBYTVPGEKYNGL-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a thienopyrimidine derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidin-4-one) substituted at position 3 with a 2,3-dimethylphenyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further functionalized with N-ethyl and N-phenyl groups.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-10-6-5-7-11-18)21(28)15-31-24-25-19-13-14-30-22(19)23(29)27(24)20-12-8-9-16(2)17(20)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYTVPGEKYNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O2SC_{25}H_{23}N_{3}O_{2}S. The structure includes a thienopyrimidine core with various substituents that may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23N3O2S
Molecular Weight429.58 g/mol
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4C)C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, research has shown that related thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

The proposed mechanism of action for this compound involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. Thienopyrimidine derivatives are known to interact with protein kinases and other molecular targets that regulate cell cycle progression and apoptosis .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that several thienopyrimidine derivatives showed significant cytotoxic effects against breast cancer cell lines .
  • Enzyme Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Potential Therapeutic Applications

Based on its biological activity, this compound has potential applications in:

  • Cancer Therapy : As a novel agent targeting specific cancer types.
  • Antiviral Activity : Preliminary data suggest that similar compounds may exhibit antiviral properties by interfering with viral replication mechanisms.

Comparison with Similar Compounds

Key Structural Differences and Implications

Core Modifications: The target compound’s 2,3-dimethylphenyl group at position 3 introduces steric bulk compared to simpler phenyl () or methoxyphenyl () substituents. This may reduce binding flexibility but improve selectivity for hydrophobic binding pockets .

Acetamide Tail Variations :

  • N-ethyl-N-phenyl (target) vs. N-(4-nitrophenyl) (): The dual alkyl/aryl substitution in the target compound balances lipophilicity and electron distribution, whereas the nitro group in may confer stronger hydrogen-bonding capacity.
  • Naphthyl () and isopropyl () substituents significantly increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • The synthesis of such compounds typically involves Suzuki-Miyaura couplings (for aryl groups) and nucleophilic substitutions (for sulfanyl linkages), as inferred from . Substituents like nitro or naphthyl may require additional protection/deprotection steps.

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